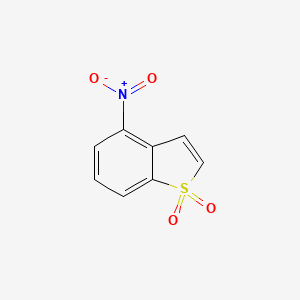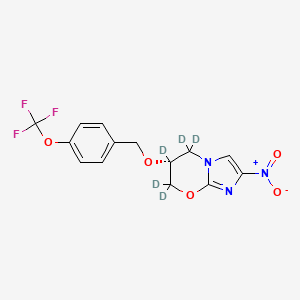
Pretomanid-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pretomanid-D5 is a deuterated form of Pretomanid, a nitroimidazooxazine antimycobacterial agent. Pretomanid is primarily used in the treatment of multi-drug-resistant tuberculosis affecting the lungs. It is generally administered in combination with bedaquiline and linezolid. Pretomanid was developed by the TB Alliance and was approved for medical use in the United States in August 2019 and in the European Union in July 2020 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pretomanid involves several key steps. One efficient and practical protocol involves the preparation of the key intermediate (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions. This is followed by further O-alkylation and intramolecular cyclization to obtain Pretomanid with excellent quality and yield .
Industrial Production Methods: The industrial production of Pretomanid has been optimized to address scalability issues. The new synthetic route provides a more efficient method with characteristics of cheap and easily available raw materials, mild experimental conditions, simple operation, and a ‘one-pot’ procedure, which is suitable for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Pretomanid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: The reduction process involves the generation of reactive nitrogen species, predominantly nitric oxide.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Pretomanid has several scientific research applications, including:
Wirkmechanismus
Pretomanid is activated in the mycobacterium by deazaflavin-dependent nitroreductase, an enzyme that uses dihydro-F420 (reduced form) to generate nitric oxide and a highly reactive metabolite. This metabolite attacks the synthesis enzyme DprE2, which is important for the synthesis of cell wall arabinogalactan, to which mycolic acid would be attached. This mechanism is shared with delamanid .
Vergleich Mit ähnlichen Verbindungen
Bedaquiline: Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP synthase.
Uniqueness of Pretomanid: Pretomanid is unique in its ability to generate reactive nitrogen species, predominantly nitric oxide, which leads to a decrease in intracellular ATP and anaerobic killing. This mechanism of action, combined with its efficient production methods and shorter treatment duration, makes Pretomanid a valuable compound in the treatment of multi-drug-resistant tuberculosis .
Eigenschaften
Molekularformel |
C14H12F3N3O5 |
|---|---|
Molekulargewicht |
364.29 g/mol |
IUPAC-Name |
(6R)-5,5,6,7,7-pentadeuterio-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1/i5D2,8D2,11D |
InChI-Schlüssel |
ZLHZLMOSPGACSZ-WTRSTKSZSA-N |
Isomerische SMILES |
[2H][C@]1(C(N2C=C(N=C2OC1([2H])[2H])[N+](=O)[O-])([2H])[2H])OCC3=CC=C(C=C3)OC(F)(F)F |
Kanonische SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
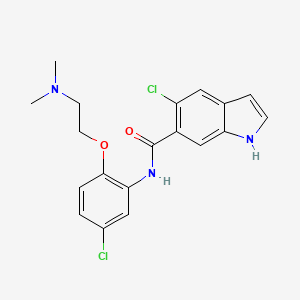
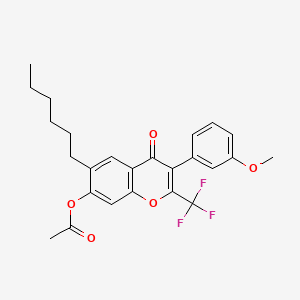

![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)

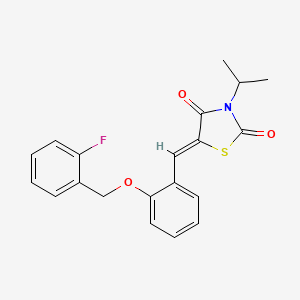
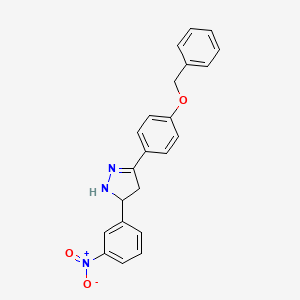

![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)

